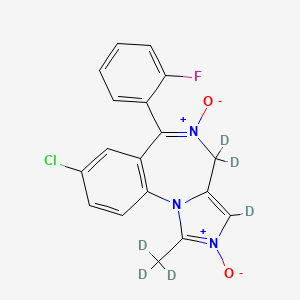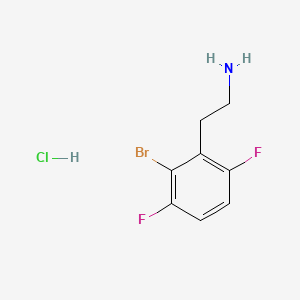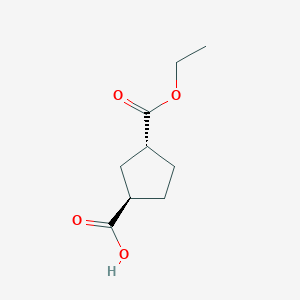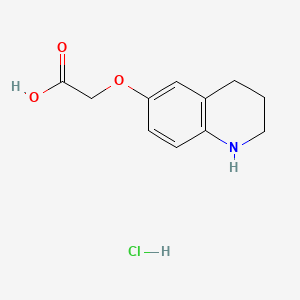
(2E,6Z,8E)-deca-2,6,8-trienoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,6Z,8E)-deca-2,6,8-trienoyl chloride is an organic compound with the molecular formula C10H13ClO. It is a derivative of decatrienoic acid and is characterized by the presence of three conjugated double bonds and a chloride functional group. This compound is an important intermediate in organic synthesis, particularly in the production of various amides and esters.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6Z,8E)-deca-2,6,8-trienoyl chloride typically involves the chlorination of decatrienoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl) as chlorinating agents. The reaction conditions usually involve refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:
C10H13O2+SOCl2→C10H13ClO+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction is carefully controlled to minimize the formation of by-products and to ensure the safety of the process.
化学反応の分析
Types of Reactions
(2E,6Z,8E)-deca-2,6,8-trienoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Addition Reactions: The conjugated double bonds can participate in addition reactions with electrophiles, leading to the formation of various addition products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Amines: React with this compound to form amides.
Alcohols: React to form esters.
Thiols: React to form thioesters.
Oxidizing Agents: Such as potassium permanganate (KMnO4) can oxidize the compound.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) can reduce the compound.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
科学的研究の応用
(2E,6Z,8E)-deca-2,6,8-trienoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of (2E,6Z,8E)-deca-2,6,8-trienoyl chloride involves its reactivity with nucleophiles and electrophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The conjugated double bonds also make it susceptible to addition reactions. These properties allow it to interact with various molecular targets and pathways, facilitating the synthesis of a wide range of products.
類似化合物との比較
Similar Compounds
(2E,6Z,8E)-deca-2,6,8-trienoic acid: The parent acid from which the chloride is derived.
(2E,6Z,8E)-deca-2,6,8-trienamide: An amide derivative with similar structural features.
(2E,6Z,8E)-deca-2,6,8-trienoate: An ester derivative with similar structural features.
Uniqueness
(2E,6Z,8E)-deca-2,6,8-trienoyl chloride is unique due to its high reactivity and versatility in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in the synthesis of various complex molecules. The presence of three conjugated double bonds also imparts unique electronic properties, making it useful in the study of conjugated systems.
特性
分子式 |
C10H13ClO |
|---|---|
分子量 |
184.66 g/mol |
IUPAC名 |
(2E,6Z,8E)-deca-2,6,8-trienoyl chloride |
InChI |
InChI=1S/C10H13ClO/c1-2-3-4-5-6-7-8-9-10(11)12/h2-5,8-9H,6-7H2,1H3/b3-2+,5-4-,9-8+ |
InChIキー |
FBTUCSFLKYRTRG-IPKGEKJZSA-N |
異性体SMILES |
C/C=C/C=C\CC/C=C/C(=O)Cl |
正規SMILES |
CC=CC=CCCC=CC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S,4S,5R,6R)-6-[8-chloro-6-(2-fluorophenyl)-1-(hydroxymethyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13448131.png)
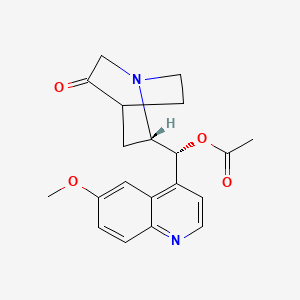
![4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6](/img/structure/B13448137.png)

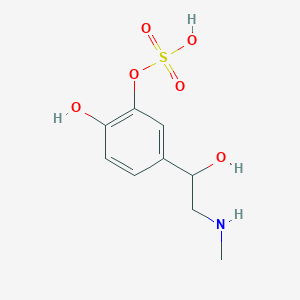
![tert-butyl N-{4-[(chlorosulfonyl)methyl]cyclohexyl}carbamate](/img/structure/B13448151.png)

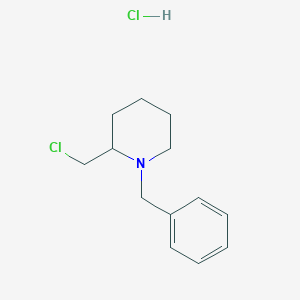
![1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B13448167.png)
![1-{Furo[2,3-d]pyridazin-2-yl}methanamine dihydrochloride](/img/structure/B13448174.png)
